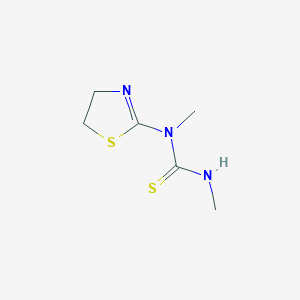
Thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- typically involves the reaction of thiourea with substituted thioamides. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides under reflux conditions . The reaction is carried out in an ethanolic solution and requires several hours of refluxing to complete .
Industrial Production Methods
Industrial production methods for thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the carbon and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction produces amines .
Scientific Research Applications
Thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the sulfur and nitrogen atoms can form hydrogen bonds and coordinate with metal ions. These interactions disrupt the normal function of enzymes and other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
57646-95-4 |
|---|---|
Molecular Formula |
C6H11N3S2 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dimethylthiourea |
InChI |
InChI=1S/C6H11N3S2/c1-7-5(10)9(2)6-8-3-4-11-6/h3-4H2,1-2H3,(H,7,10) |
InChI Key |
TWYLMZMOLJVPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N(C)C1=NCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















